molecular formula C17H20ClN5O2 B2768494 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377060-01-0

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2768494
CAS RN: 377060-01-0
M. Wt: 361.83
InChI Key: KYYGPCHYIGXGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BCX4430, is a promising antiviral drug candidate that has been extensively researched in recent years. This compound belongs to the family of nucleoside analogs, which are compounds that mimic the structure of nucleotides and interfere with the replication of viruses. BCX4430 has shown potent antiviral activity against a broad range of RNA viruses, including Ebola, Marburg, Zika, and Yellow fever viruses.

Mechanism of Action

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a nucleoside analog that mimics the structure of adenosine and guanosine. It is phosphorylated by cellular kinases to form the active triphosphate form, which is incorporated into viral RNA during replication. The incorporation of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione triphosphate into viral RNA leads to premature termination of RNA synthesis and inhibition of viral replication. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a broad spectrum of antiviral activity due to its ability to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a conserved enzyme among different RNA viruses.
Biochemical and Physiological Effects
8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent antiviral activity in vitro and in vivo against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit viral replication with low cytotoxicity. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers. The results showed that 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was well-tolerated and had a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It has a broad spectrum of antiviral activity against RNA viruses, which makes it a useful tool for studying the replication of different RNA viruses. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have low cytotoxicity in cell culture studies, which makes it a safe compound to work with. However, there are also limitations to using 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is complex and requires several steps, which can be time-consuming and expensive. In addition, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not yet widely available, which can limit its use in some research settings.

Future Directions

There are several future directions for the research and development of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further evaluate the safety and efficacy of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in clinical trials for the treatment of viral infections. Another direction is to optimize the synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione to improve the yield and reduce the cost of production. Additionally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a starting point for the development of new antiviral compounds with improved potency and selectivity. Finally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a tool to study the replication of different RNA viruses and to identify new targets for antiviral therapy.

Synthesis Methods

The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was first reported by BioCryst Pharmaceuticals in 2012. The synthesis involves a multistep process starting from commercially available starting materials. The key steps include the preparation of 2-chlorobenzylamine, which is then reacted with 8-bromo-3-methylxanthine to form the intermediate compound. The intermediate is then converted to 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione by reacting with butylamine and sodium hydride. The overall yield of the synthesis is about 20%, and the purity of the final product is greater than 99%.

Scientific Research Applications

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in vitro and in vivo for its antiviral activity against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown potent antiviral activity against Ebola, Marburg, Zika, Yellow fever, and other viruses. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers.

properties

IUPAC Name

8-(butylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-3-4-9-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYGPCHYIGXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.